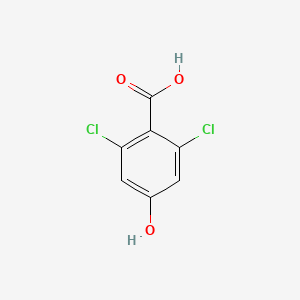

2,6-Dichloro-4-hydroxybenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one carboxyl group and one or more halogen atoms. The nature, number, and position of the halogen substituents significantly influence the physical and chemical properties of these molecules, including their acidity, reactivity, and biological activity.

2,6-Dichloro-4-hydroxybenzoic acid is specifically a di-chlorinated derivative, meaning it has two chlorine atoms attached to the benzene ring at positions 2 and 6 relative to the carboxyl group. The additional presence of a hydroxyl group at the 4-position further functionalizes the molecule, offering another site for chemical modification. The steric hindrance provided by the two chlorine atoms flanking the carboxylic acid group, combined with the electronic effects of all three substituents, makes this compound a subject of interest for synthetic chemists. These structural features can impart unique reactivity and properties compared to other isomers, such as 3,5-dichloro-4-hydroxybenzoic acid.

Significance in Organic Chemistry and Related Disciplines

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its significance lies in its potential as a versatile building block, or synthon, in organic synthesis. Halogenated benzoic acids, in general, are valuable precursors in the preparation of a wide array of more complex molecules. google.com For instance, they are key intermediates in the synthesis of certain pharmaceuticals and agrochemicals. google.com

The presence of multiple reactive sites on the this compound molecule—the carboxylic acid, the hydroxyl group, and the chlorinated benzene ring—allows for a variety of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides. The hydroxyl group can be alkylated or acylated, and the chlorine atoms can potentially be displaced through nucleophilic aromatic substitution reactions, although the steric hindrance might render this challenging.

Research on related compounds highlights the potential utility of this structural motif. For example, various halogenated benzoic acid derivatives have been investigated for their biological activities, including as potential antibacterial agents by serving as precursors for quinolonecarboxylic acid derivatives. nih.gov Furthermore, the synthesis of complex molecules like aqua1-(2,6-dichloro-4-hydroxyphenyl)-2-phenylethylenediamineplatinum(II) complexes, which have been studied for their antitumor properties, showcases the use of the 2,6-dichloro-4-hydroxyphenyl moiety in medicinal chemistry research. nih.gov The related compound, 2,6-dichloro-4-aminophenol, is a known intermediate in the synthesis of the insecticide hexaflumuron. patsnap.comgoogle.com

Historical Perspective on Research Evolution Pertaining to this compound

The history of benzoic acid itself dates back to the 16th century. chemicalbook.com Its industrial synthesis began in the mid-19th century, and early methods sometimes resulted in chlorinated derivatives. nih.govchemicalbook.com The systematic study of substituted benzoic acids and their reactivity was significantly advanced by the development of the Hammett equation in the 1930s, which provided a quantitative framework for understanding the electronic effects of substituents on the aromatic ring.

The broader field of halogenated organic compounds saw a surge in research and production during the 20th century. A notable example is the commercialization of polychlorinated biphenyls (PCBs) starting in 1929. triumvirate.com While PCBs are structurally different from benzoic acids, their widespread use and subsequent discovery of their environmental persistence and toxicity spurred significant research into the behavior of organochlorine compounds.

Specific research into halogenated benzoic acids has been ongoing for many decades. For instance, a study from 1954 investigated the relationship between the structure of various halogenated benzoic acids and their biological effects. However, the specific timeline for the first synthesis and detailed investigation of this compound is not well-documented in readily accessible scientific literature. Its availability from chemical suppliers indicates its synthesis is known, but it has not been the subject of extensive academic or industrial research publications. The synthesis of the related isomer, 3,5-dichloro-4-hydroxybenzoic acid, is well-established and has been detailed in publications like Organic Syntheses. orgsyn.org

Data Tables

Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 3,5-Dichloro-4-hydroxybenzoic Acid (for comparison) |

| CAS Number | 4641-38-7 chemicalbook.com | 3336-41-2 orgsyn.org |

| Molecular Formula | C₇H₄Cl₂O₃ nih.gov | C₇H₄Cl₂O₃ orgsyn.org |

| Molecular Weight | 207.01 g/mol nih.gov | 207.01 g/mol orgsyn.org |

| Melting Point | Data not available | 266-268 °C orgsyn.org |

| Boiling Point | Data not available | Data not available bldpharm.com |

| Solubility | Data not available | Data not available |

| Computed XLogP3-AA | 2.3 nih.gov | 2.6 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOVLMLBLLKYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623683 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-38-7 | |

| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dichloro 4 Hydroxybenzoic Acid and Its Derivatives

Strategies for Direct Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid

The direct synthesis of this compound involves the precise introduction of chloro, hydroxyl, and carboxyl functional groups onto a benzene (B151609) ring. Key strategies include the targeted halogenation of a substituted benzoic acid precursor or the carboxylation and hydroxylation of appropriately substituted benzene rings.

Halogenation Reactions and Regioselectivity Considerations

A primary route to synthesizing the target compound involves the direct halogenation of a 4-hydroxybenzoic acid precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing functional groups. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. In 4-hydroxybenzoic acid, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles (such as Cl⁺) to the positions ortho to it (positions 2 and 6).

A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). Research has demonstrated the successful dichlorination of ethyl 4-hydroxybenzoate (B8730719) using sulfuryl chloride. The reaction proceeds by warming a mixture of the ester and sulfuryl chloride, leading to the evolution of gas. orgsyn.org Subsequent saponification of the resulting ethyl 3,5-dichloro-4-hydroxybenzoate intermediate with a strong base, such as potassium hydroxide (B78521) in methanol (B129727) (Claisen's alkali), followed by acidification, yields the desired dichlorinated 4-hydroxybenzoic acid. orgsyn.org An alternative approach involves oxidative chlorination using a system of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), which has been shown to be effective for the chlorination of 4-hydroxybenzoic acid in an acetic acid solvent. acs.org

The regiochemical outcome, where halogenation occurs at the positions adjacent to the hydroxyl group, is a direct consequence of the stability of the reaction intermediate (the sigma complex or arenium ion). youtube.com The lone pairs on the hydroxyl group's oxygen atom can effectively stabilize the positive charge of the intermediate through resonance when the electrophile adds to the ortho or para positions. Since the para position is already occupied by the carboxyl group, substitution is selectively directed to the two equivalent ortho positions. youtube.comyoutube.com

| Precursor | Reagent(s) | Key Steps | Product | Yield | Reference(s) |

| Ethyl 4-hydroxybenzoate | 1. Sulfuryl chloride (SO₂Cl₂) 2. Claisen's alkali 3. HCl | 1. Dichlorination 2. Saponification 3. Acidification | 3,5-Dichloro-4-hydroxybenzoic acid | 83-88% (for ester) | orgsyn.org |

| 4-Hydroxybenzoic acid | HCl / H₂O₂ in Acetic Acid | Oxidative Chlorination | 3,5-Dichloro-4-hydroxybenzoic acid | 76% conversion | acs.org |

*Note: These syntheses yield the 3,5-dichloro isomer. The principles of regioselectivity are directly applicable to the synthesis of the 2,6-dichloro target.

Carboxylation and Hydroxylation Approaches

Alternative synthetic strategies involve introducing the carboxyl or hydroxyl group at a later stage.

Carboxylation: The Kolbe-Schmitt reaction is a well-established method for carboxylating phenols. nih.gov In a potential synthesis for this compound, this would involve the carboxylation of 2,6-dichlorophenol (B41786). The reaction typically proceeds by treating the sodium or potassium salt of the phenol (B47542) (a phenoxide) with carbon dioxide under high pressure and temperature. nih.govgoogle.com The phenoxide is more reactive toward electrophilic attack than the neutral phenol, and the carboxylation generally occurs at the position ortho to the hydroxyl group. However, para-carboxylation can be favored under certain conditions. google.com More contemporary methods, such as the electrocarboxylation of dichlorobenzenes in dimethylformamide (DMF) on a silver electrode, offer an alternative route, though this may lead to a mixture of products. mdpi.com

Hydroxylation: Introducing a hydroxyl group onto a dichlorobenzoic acid ring is another viable, though less common, approach. This oxidative process can be achieved using potent oxidizing agents. wikipedia.org For instance, dichlorobenzenes can be hydroxylated using systems like hydrogen peroxide in the presence of a metal catalyst such as vanadium(V) oxide in an acetic acid medium. google.com Another method is the Elbs persulfate oxidation, which converts phenols to quinols using salts of peroxydisulfate, demonstrating a pathway for introducing additional hydroxyl groups to a phenolic ring. wikipedia.org These methods could theoretically be adapted to hydroxylate a 2,6-dichlorobenzoic acid precursor.

Synthesis of Chemically Modified Derivatives of this compound

The core structure of this compound serves as a scaffold for creating a variety of derivatives through reactions targeting its functional groups.

Esterification and Amidation Reactions

The carboxylic acid moiety is readily converted into esters and amides, which are common derivatives with diverse applications.

Esterification: Esters are synthesized by reacting this compound with an alcohol, typically under acidic conditions (Fischer esterification). iajpr.com The reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. A general method for esterifying hydroxybenzoic acids involves reacting them with a halocarbon, such as benzyl (B1604629) chloride, in a homogenous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This method has been shown to produce high yields of the corresponding ester. google.com

Amidation: Amides are typically formed by first activating the carboxylic acid, for example, by converting it into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). vanderbilt.edu The resulting acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. Another approach involves using coupling reagents that facilitate the direct formation of the amide bond between the carboxylic acid and the amine.

| Reaction Type | Reagent(s) | Derivative Class | Example Product Name | Reference(s) |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Methyl 2,6-dichloro-4-hydroxybenzoate | iajpr.com |

| Esterification | Alkyl Halide (e.g., Benzyl chloride), Base | Ester | Benzyl 2,6-dichloro-4-hydroxybenzoate | google.com |

| Amidation | 1. SOCl₂ 2. Amine (e.g., Diethylamine) | Amide | N,N-diethyl-2,6-dichloro-4-hydroxybenzamide | vanderbilt.edu |

Ring Modification and Functional Group Interconversions

Functional group interconversion (FGI) involves the transformation of one functional group into another, providing access to a wider range of derivatives. mit.eduimperial.ac.uk

Reactions of the Carboxyl Group:

Decarboxylation: The carboxylic acid group can be removed entirely through decarboxylation. Heating 3,5-dichloro-4-hydroxybenzoic acid in a high-boiling solvent like quinoline (B57606) or dimethylaniline, often with a copper-based catalyst, results in its conversion to 2,6-dichlorophenol. orgsyn.orgacs.orgchemicalbook.com This reaction proceeds vigorously at temperatures between 150-200°C. orgsyn.org

Reduction: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Reactions of the Hydroxyl Group:

Etherification: The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups at the 4-position.

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of these synthetic transformations is key to optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Halogenation: The chlorination of the 4-hydroxybenzoic acid ring is a classic electrophilic aromatic substitution.

Generation of the electrophile (Cl⁺), often from the reaction of the chlorinating agent (e.g., SO₂Cl₂) with a trace amount of initiator.

The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The hydroxyl group's lone pairs provide significant resonance stabilization to this intermediate when the attack occurs at the ortho position.

A base (such as Cl⁻ or a solvent molecule) removes a proton from the carbon atom bearing the new chlorine atom, restoring the ring's aromaticity and yielding the 2,6-dichloro-4-hydroxy-substituted product.

Mechanism of Kolbe-Schmitt Carboxylation:

The phenolic hydroxyl group is deprotonated by a strong base (e.g., NaOH or KOH) to form a highly nucleophilic phenoxide ion.

The phenoxide ion attacks the electrophilic carbon atom of carbon dioxide (CO₂). The reaction is typically directed to the ortho position, possibly via a complex formed between the alkali metal cation, the phenoxide, and CO₂.

The resulting intermediate undergoes tautomerization to restore the aromatic ring, forming the carboxylated product as a salt.

Subsequent acidification protonates the carboxylate and phenoxide groups to yield the final hydroxybenzoic acid.

Mechanism of Fischer Esterification:

An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon.

A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, creating a good leaving group (water).

The lone pair on the remaining hydroxyl group's oxygen pushes down to reform the carbonyl π bond, expelling a molecule of water.

Deprotonation of the carbonyl oxygen by a base (like water or the alcohol) yields the final ester product and regenerates the acid catalyst.

Reaction Mechanism Elucidation via Advanced Techniques

The synthesis of this compound and its precursors is often monitored and analyzed using a suite of advanced analytical techniques to elucidate the reaction mechanism, optimize conditions, and ensure product purity. These techniques provide critical insights into the transformation of reactants, the formation of intermediates, and the distribution of products.

A common synthetic route involves the chlorination of a starting material like ethyl 4-hydroxybenzoate using a chlorinating agent such as sulfuryl chloride. orgsyn.org The progress of this electrophilic aromatic substitution can be monitored to determine the point of completion. An established method involves continuing the reaction until the evolution of gas (sulfur dioxide and hydrogen chloride) ceases. orgsyn.org Advanced chromatographic techniques, particularly Gas Chromatography (GC), are invaluable for analyzing the final product mixture. For instance, in related dichlorophenol syntheses, GC analysis is used to quantify the yields of different isomers, such as 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, which helps in understanding the regioselectivity of the chlorination reaction under specific catalytic conditions. chemicalbook.com

Another key reaction in this context is decarboxylation, for example, the conversion of 3,5-dichloro-4-hydroxybenzoic acid to 2,6-dichlorophenol. chemicalbook.com The mechanism of this reaction, which involves heating the acid in a high-boiling solvent like dimethylaniline, can be followed by monitoring the evolution of carbon dioxide. orgsyn.org Spectroscopic methods are implicitly crucial for the structural confirmation of the final products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be standard practice for confirming the identity of the synthesized this compound, by verifying the specific arrangement of protons, carbons, and functional groups.

The table below summarizes reaction conditions and analysis methods used in related syntheses, which are instrumental in understanding the reaction mechanisms.

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Analytical Technique for Monitoring/Analysis | Yield |

| Chlorination | Ethyl 4-hydroxybenzoate, Sulfuryl chloride | None specified | Heating on a steam bath (~1.5 hours) | Gas evolution monitoring | 83–88% (of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate) orgsyn.org |

| Saponification | Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate | Claisen's alkali (Potassium hydroxide in methanol/water) | Heating on a steam bath (1 hour) | Visual (formation of a homogeneous solution) | Not specified for isolated acid orgsyn.org |

| Chlorination | o-Chlorophenol | Iron(III) chloride, Diphenyl sulfide, Boric acid | 40 - 80 °C | Gas Chromatography (GC) | 13.31% (2,6-dichlorophenol isomer) chemicalbook.com |

| Nitration | 2,6-Dichlorophenol, Nitric acid | Concentrated sulfuric acid | 34-36 °C | Not specified | Not specified google.com |

Stereochemical Aspects of Derivative Synthesis

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, stereochemical considerations are not relevant to the synthesis of the acid itself. However, stereochemistry becomes a critical aspect when synthesizing derivatives of this compound where new chiral centers are introduced or when the derivative is designed to interact with a chiral biological environment.

The synthesis of derivatives often involves reactions at the carboxyl or hydroxyl groups. For example, esterification of the carboxylic acid with a chiral alcohol would result in the formation of a diastereomeric mixture. Similarly, reactions that introduce a chiral center into a substituent on the aromatic ring would require stereoselective control to obtain a specific enantiomer or diastereomer.

Currently, the publicly available scientific literature on the stereoselective synthesis of derivatives specifically from this compound is limited. The focus has primarily been on achieving high yields and purity in achiral syntheses, such as the preparation of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol. google.compatsnap.com

In the broader context of substituted benzoic acids, stereoselective synthesis is a well-developed field. Methodologies often employ:

Chiral auxiliaries: A chiral molecule is temporarily incorporated into the derivative's structure to direct a subsequent reaction to produce a specific stereoisomer. The auxiliary is then removed.

Asymmetric catalysis: Chiral catalysts (e.g., enzymes or metal complexes with chiral ligands) are used to favor the formation of one enantiomer over the other.

Resolution: A racemic mixture of a chiral derivative is separated into its constituent enantiomers, often by reacting it with a chiral resolving agent to form diastereomers that can be separated by physical means like crystallization or chromatography.

While specific examples for this compound derivatives are not extensively documented in the provided sources, these established principles would be the basis for any future stereoselective synthesis of its chiral derivatives. The development of such stereospecific routes would be essential for applications in fields like pharmaceuticals or agrochemicals, where the biological activity of enantiomers can differ significantly.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 4 Hydroxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of 2,6-dichloro-4-hydroxybenzoic acid in aromatic substitution reactions is governed by the directing effects of its three substituents: two chlorine atoms, a hydroxyl group, and a carboxyl group. The hydroxyl group is a strongly activating, ortho, para-directing group, while the chlorine atoms are deactivating but also ortho, para-directing. The carboxyl group is a deactivating, meta-directing group.

In electrophilic aromatic substitution, the positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most likely sites for substitution. However, these positions are already occupied by chlorine atoms, which sterically hinder the approach of electrophiles. Research on similar dihaloacetanilides has shown that electrophilic substitution, such as nitration, can occur, though often with a degree of steric inhibition from the halogen atoms. researchgate.net For instance, the nitration of 2,6-dichloroacetanilide results predominantly in the 3-nitro derivative. researchgate.net

Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally difficult. Such reactions on aryl halides typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org While the carboxyl group is electron-withdrawing, its influence is less pronounced than that of a nitro group, for example. libretexts.org

Reactions Involving the Carboxyl Group

The carboxyl group of this compound can be removed through decarboxylation to yield 2,6-dichlorophenol (B41786). This transformation is a key step in the synthesis of this important industrial chemical. orgsyn.orgchemicalbook.com The reaction is typically achieved by heating the acid in a high-boiling solvent such as quinoline (B57606) or dimethylaniline. orgsyn.orgchemicalbook.com For example, heating dry 3,5-dichloro-4-hydroxybenzoic acid with redistilled dimethylaniline at 190–200°C for two hours results in the evolution of carbon dioxide and the formation of 2,6-dichlorophenol. orgsyn.org The yield of this process can be as high as 80-91%. orgsyn.org

Recent research has explored more environmentally friendly methods for the decarboxylation of hydroxybenzoic acids. nih.gov One such approach utilizes a choline (B1196258) chloride-urea deep eutectic solvent (DES) which acts as both a catalyst and a solvent, enabling high yields of phenol (B47542) under milder conditions. nih.gov Another catalytic method involves the use of electron-rich palladium complexes to facilitate the decarboxylation of 4-hydroxybenzoic acid. rsc.org

Table 1: Decarboxylation of this compound

| Reagents | Conditions | Product | Yield |

| Dimethylaniline | 190–200°C, 2 hours | 2,6-dichlorophenol | 80–91% orgsyn.org |

| Quinoline | High temperature | 2,6-dichlorophenol | Not specified chemicalbook.com |

The reduction of the carboxyl group in 3,5-dichloro-4-hydroxybenzoic acid can lead to unexpected products. An attempt to reduce this acid to 3,5-dichloro-4-hydroxybenzyl alcohol using lithium aluminum hydride (LiAlH₄) as a catalyst resulted in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane as the main product in a 52% yield. researchgate.net This outcome suggests a cross-linking reaction occurred instead of a simple reduction of the carboxylic acid. The structure of this novel product was confirmed through spectroscopic analysis, including H-NMR, C-NMR, IR, and GC-MS. researchgate.net

In contrast, the reduction of other carboxylic acids under similar conditions can yield the corresponding alcohols. For instance, acrylic acid can be reduced to allyl alcohol, though the reaction can be complex with the formation of other products. researchgate.net

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a potential site for various chemical transformations, such as etherification and esterification. The reactivity of this group can be influenced by the presence of the other substituents on the aromatic ring.

In the synthesis of more complex molecules, the hydroxyl group can be a key functional handle. For example, in the preparation of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the hydroxyl group of the starting phenol is retained in the final product. mdpi.com

The selective protection of hydroxyl groups in dihydroxybenzoic acids is a common strategy in organic synthesis. For catechols with an electron-withdrawing group para to one of the hydroxyls, regioselective protection of the 4-hydroxyl group can be achieved with various protecting groups like benzyl (B1604629) and p-methoxybenzyl. mdpi.com While this compound is not a catechol, the principles of selective protection could potentially be applied.

The hydroxyl group can also direct further substitution on the aromatic ring. For example, the reaction of 2,6-dichlorophenol with hexamethylenetetramine in acetic acid, followed by treatment with sulfuric acid, yields 3,5-dichloro-4-hydroxy-benzaldehyde. This indicates that the hydroxyl group can facilitate electrophilic substitution at the para position.

Stability and Degradation in Chemical Environments

The stability of this compound is relevant in both its synthesis and its potential environmental fate. Halogenated phenols and their derivatives are known to be persistent environmental pollutants.

The degradation of related compounds, such as 2,6-dichlorophenol (2,6-DCP), has been studied. The fungus Trichoderma longibraciatum has been shown to degrade 2,6-DCP, with the proposed pathway involving hydroxylation of the aromatic ring followed by ring cleavage to form smaller organic acids like succinic acid. nih.gov Advanced oxidation processes (AOPs) are also effective in degrading chlorinated phenols. For example, the degradation of 2-chlorophenol (B165306) can be achieved using persulfate activated by biochar-supported sulfide-modified nanoscale zero-valent iron. mdpi.com The degradation efficiency in such systems can be influenced by factors like pH and the presence of other ions. mdpi.com

The chemical synthesis of related compounds can also provide insights into stability. For instance, the synthesis of 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol (B181596) involves a reduction step, indicating the relative stability of the dichlorinated phenol ring under these conditions. google.comgoogle.com

Computational and Spectroscopic Approaches for Structural and Electronic Characterization of 2,6 Dichloro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations have become indispensable tools for elucidating the molecular and electronic structures of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer deep insights into the geometry, stability, and reactivity of molecules like 2,6-dichloro-4-hydroxybenzoic acid.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. It is particularly useful for predicting the optimized geometry and various electronic properties of molecules. For aromatic compounds like this compound, DFT calculations, often employing hybrid functionals like B3LYP, can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters of a a Halogenated Phenol (B47542) (2,6-dichloro-4-fluorophenol) using DFT/B3LYP and HF methods with a 6-311++G(d,p) basis set. researchgate.net This table provides an example of the type of data obtained from DFT calculations for a structurally similar molecule.

| Parameter | Bond Length (Å) - DFT | Bond Length (Å) - HF | Bond Angle (°) - DFT | Bond Angle (°) - HF |

| C-C (ring) | 1.38 - 1.40 | 1.37 - 1.39 | 118 - 122 | 118 - 122 |

| C-Cl | ~1.74 | ~1.73 | - | - |

| C-O | ~1.35 | ~1.33 | - | - |

| O-H | ~0.96 | ~0.94 | C-O-H: ~110 | C-O-H: ~110 |

| C-COOH | ~1.49 | ~1.50 | - | - |

| C=O | ~1.21 | ~1.19 | O-C=O: ~123 | O-C=O: ~124 |

| C-OH (carboxyl) | ~1.35 | ~1.34 | C-C-O: ~115 | C-C-O: ~115 |

Ab Initio Methods and Conformer Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that can be used to study molecular structures and energies. semanticscholar.orgresearchgate.netkarazin.ua For this compound, ab initio calculations would be crucial for analyzing its conformational landscape. The rotation of the hydroxyl and carboxylic acid groups relative to the benzene (B151609) ring can lead to different conformers with varying energies.

Studies on similar substituted benzoic acids have shown that the cis and trans conformations, referring to the orientation of the carboxylic acid proton relative to the adjacent C-C bond, can have different stabilities. The presence of bulky ortho substituents, such as the chlorine atoms in this case, would likely influence the preferred conformation due to steric hindrance. Ab initio calculations can map the potential energy surface of the molecule as a function of the key dihedral angles, identifying the most stable conformers and the energy barriers between them.

Molecular Orbital Calculations and Reactivity Prediction

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. semanticscholar.orgnih.gov

For this compound, molecular orbital calculations would reveal the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups, while the LUMO would likely be distributed over the carboxylic acid group and the carbon atoms of the ring. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov These calculations can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. scispace.com

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are experimental methods that probe the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

In the ¹H NMR spectrum, one would expect to see a singlet for the two equivalent aromatic protons due to the symmetrical substitution pattern of the benzene ring. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group. Additionally, distinct signals for the hydroxyl and carboxylic acid protons would be observed, though their positions can be variable and depend on the solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. These are predicted values based on general principles and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.5 - 8.0 | Singlet | Two equivalent protons on the benzene ring. |

| ¹H (Hydroxyl) | 9.0 - 11.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹H (Carboxylic Acid) | 12.0 - 13.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C (C-Cl) | 125 - 135 | - | Carbon atoms bonded to chlorine. |

| ¹³C (C-H) | 115 - 125 | - | Carbon atoms bonded to hydrogen. |

| ¹³C (C-OH) | 155 - 165 | - | Carbon atom bonded to the hydroxyl group. |

| ¹³C (C-COOH) | 120 - 130 | - | Carbon atom to which the carboxylic acid is attached. |

| ¹³C (COOH) | 165 - 175 | - | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the molecule.

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands. A broad absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be observed around 3200-3600 cm⁻¹. Vibrations associated with the aromatic ring, such as C-H and C=C stretching, would appear in their characteristic regions. The C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum.

Theoretical calculations using DFT can be employed to calculate the harmonic vibrational frequencies, which, when scaled, can be compared with the experimental IR and Raman spectra to provide a detailed assignment of the observed bands. nih.gov

Table 3: Predicted a Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound. These are predicted values based on general principles and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong (IR) |

| Phenolic O-H | Stretching | 3200 - 3600 | Medium (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak (IR) |

| Carboxylic Acid C=O | Stretching | 1680 - 1720 | Strong, Sharp (IR) |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium (IR, Raman) |

| C-O | Stretching | 1200 - 1300 | Strong (IR) |

| C-Cl | Stretching | 600 - 800 | Strong (IR) |

Correlation of Computational Data with Experimental Spectroscopic Observations

A powerful modern approach in chemical characterization involves correlating theoretical data from computational models with experimental spectroscopic results. This synergy provides a deeper understanding of the molecule's structure, bonding, and electronic properties than either method could alone. For this compound, this involves comparing calculated properties with experimental data from techniques like Fourier-transform infrared (FTIR), FT-Raman, and UV-Visible spectroscopy.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the properties of molecules. nih.govnih.gov Using a suitable basis set (e.g., 6-311++G(d,p)), DFT calculations can determine the optimized ground-state molecular geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov

The correlation process involves several key steps:

Geometry Optimization: The three-dimensional structure of this compound is calculated to find the lowest energy conformation.

Frequency Calculation: Using the optimized geometry, vibrational frequencies are calculated. These theoretical frequencies often have a systematic error, which can be corrected using a scaling factor to improve agreement with experimental values.

Spectral Assignment: The calculated frequencies and intensities are used to assign the absorption bands in the experimental FTIR and Raman spectra to specific vibrational modes of the molecule (e.g., O-H stretch, C=O stretch, C-Cl stretch, aromatic ring vibrations). nih.gov

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insight into the chemical reactivity and the electronic transitions that can be correlated with the experimental UV-Visible spectrum. karazin.ua

By comparing the scaled theoretical frequencies with the experimental ones, a detailed and reliable assignment of the vibrational spectrum can be achieved. Discrepancies between the calculated and observed spectra can point to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully accounted for in gas-phase calculations.

Table 2: Illustrative Correlation of Hypothetical Experimental and DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequency (cm⁻¹, Scaled) |

| O-H Stretch (Phenolic) | ~3400 | - | ~3410 |

| O-H Stretch (Carboxylic) | ~3050 (broad) | - | ~3065 |

| C=O Stretch (Carboxylic) | ~1710 | ~1708 | ~1715 |

| C=C Stretch (Aromatic) | ~1600, ~1580 | ~1602, ~1585 | ~1605, ~1582 |

| C-O Stretch (Carboxylic) | ~1300 | ~1298 | ~1305 |

| C-Cl Stretch | ~780 | ~778 | ~785 |

Note: This table is illustrative. The experimental values are typical for the assigned functional groups and are presented to demonstrate the correlation methodology.

This correlative approach validates the accuracy of both the experimental measurements and the computational model, providing a robust and comprehensive characterization of the molecule's structural and electronic properties.

Applications of 2,6 Dichloro 4 Hydroxybenzoic Acid in Advanced Chemical Synthesis

Utilization as a Key Building Block in Organic Synthesis

The structure of 2,6-dichloro-4-hydroxybenzoic acid makes it a versatile building block in organic synthesis. The presence of three different functional groups—a carboxylic acid, a hydroxyl group, and chloro substituents on the aromatic ring—allows for a variety of chemical transformations.

One of the primary uses of this compound is as a precursor for other substituted phenols. For instance, the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid (an isomer of the title compound) is a known method to produce 2,6-dichlorophenol (B41786). orgsyn.org This type of reaction highlights how the carboxylic acid group can be selectively removed to yield a simpler, yet still highly functionalized, phenol (B47542).

Furthermore, the carboxylic acid and hydroxyl groups can be modified to introduce other functionalities. The synthesis of esters, such as ethyl 3,5-dichloro-4-hydroxybenzoate, is a common transformation. orgsyn.org This esterification is typically followed by other reactions, such as saponification to regenerate the carboxylic acid, demonstrating the role of the acid as both a reactive site and a protecting group. orgsyn.org

The chloro substituents also play a crucial role in directing further reactions and can be involved in nucleophilic substitution reactions under specific conditions, although this is less common due to the deactivating effect of the other groups on the ring.

Precursor for Specialty Chemicals and Materials

This compound and its derivatives are important precursors in the synthesis of a range of specialty chemicals. These chemicals often have specific applications in pharmaceuticals, agrochemicals, and materials science.

For example, derivatives of dichlorinated hydroxybenzoic acids are used in the synthesis of compounds with potential biological activity. Research has shown that related structures can be used to create complex molecules with potential applications in medicine. For instance, a derivative, 2,6-dichloro-4-aminophenol, which can be synthesized from related precursors, is a key intermediate in the production of hexaflumuron, an insecticide. google.com

In another example, the synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, a diphenylamine (B1679370) derivative, utilizes a dichlorinated aminophenol as a starting material. google.compatsnap.com While this specific example does not start directly from this compound, it illustrates the utility of the dichlorinated phenol scaffold in constructing more complex molecules with potential applications in medicinal chemistry. google.compatsnap.com The synthesis of such compounds often involves multiple steps where the reactivity of the various functional groups is carefully controlled to achieve the desired product. google.compatsnap.com

The following table summarizes the synthesis of a related specialty chemical, highlighting the type of transformations that are possible with this class of compounds.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,6-dichloro-4-aminophenol | Phenol, 2N NaOH, 6-14% Sodium Hypochlorite | 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol | >70% conversion | google.com |

Role in Catalyst Development or Ligand Synthesis

The unique electronic and steric properties of this compound and its derivatives make them suitable candidates for use in catalyst development and as ligands in coordination chemistry. The presence of the electron-withdrawing chlorine atoms can influence the electronic properties of metal centers when the molecule is used as a ligand.

While direct applications of this compound as a ligand are not extensively documented in the provided search results, the synthesis of more complex ligands derived from similar structures is known. For example, research has been conducted on the synthesis of aqua1-(2,6-dichloro-4-hydroxyphenyl)-2-phenylethylenediamineplatinum(II) complexes. nih.gov In this case, the 2,6-dichloro-4-hydroxyphenyl group is a key component of a larger ethylenediamine (B42938) ligand that coordinates to a platinum center. nih.gov These types of complexes have been investigated for their potential antitumor properties. nih.gov

The synthesis of such ligands often involves a multi-step process where the initial dichlorinated phenol is modified to include coordinating groups, such as amines. nih.gov The steric bulk provided by the two chlorine atoms can also play a role in controlling the coordination geometry around a metal center, which is a critical factor in the design of catalysts for specific reactions.

The development of ligands from dichlorinated phenols demonstrates the potential of this class of compounds to influence the reactivity and selectivity of metal catalysts. The following table outlines a synthetic route to a platinum complex incorporating a ligand derived from a dichlorinated phenol.

| Ligand Precursor | Metal Source | Final Complex | Application | Reference |

| 1-(2,6-dichloro-4-hydroxyphenyl)-2-phenylethylenediamine | K2PtI4, then Ag2SO4 | aqua1-(2,6-dichloro-4-hydroxyphenyl)-2-phenylethylenediamineplatinum(II) | Antitumor Agent | nih.gov |

Environmental Fate and Biotransformation of 2,6 Dichloro 4 Hydroxybenzoic Acid

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of chlorinated aromatic compounds is a critical process in their environmental detoxification. For 2,6-dichloro-4-hydroxybenzoic acid, this degradation is initiated by microbial enzymes that facilitate the removal of chlorine atoms and the destabilization of the aromatic ring.

Enzymatic Hydroxylation and Dehalogenation Processes

The initial and essential step in the microbial degradation of many aromatic compounds is the hydroxylation of the benzene (B151609) ring. researchgate.net This process, carried out by enzymes like monooxygenases, introduces hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent enzymatic attack. researchgate.net In the case of chlorinated phenols, this hydroxylation can lead to the removal of chlorine atoms, a process known as dehalogenation.

For instance, the degradation of the related compound 2,6-dichlorophenol (B41786) (2,6-DCP) by the fungus Trichoderma longibraciatum involves an initial attack by hydroxyl radicals, which results in the release of chloride ions. nih.gov Similarly, in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a key step is the hydroxylation of the intermediate 2,4-dichlorophenol (B122985) (2,4-DCP) to form dichlorocatechol, a reaction catalyzed by 2,4-DCP hydroxylase. nih.gov While specific studies on the enzymatic hydroxylation of this compound are not abundant, the principles from related compounds suggest a similar pathway. The presence of the hydroxyl group already on the ring may influence the position of further enzymatic hydroxylation, which in turn facilitates the removal of the chlorine substituents. Flavin-dependent halogenases (FDHs) are a class of enzymes known to catalyze both the addition and removal of halogens from aromatic compounds, often involving a flavin-hydroperoxide intermediate that reacts with a halide ion. nih.gov

Ring Cleavage and Mineralization Routes

Following hydroxylation and dehalogenation, the aromatic ring of the resulting intermediate becomes unstable and is cleaved by dioxygenase enzymes. researchgate.net This ring cleavage is a pivotal step that breaks down the cyclic structure into aliphatic products. researchgate.net These products then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are further broken down (mineralized) to carbon dioxide, water, and inorganic ions. researchgate.net

The degradation of various chlorophenols often proceeds through intermediates like chlorocatechols. researchgate.net These chlorocatechols can undergo either ortho or meta cleavage, leading to different downstream metabolic routes. nih.govresearchgate.net For example, the degradation of 2,4-D proceeds via the formation of 3,5-dichlorocatechol, which is then subject to ortho-cleavage by chlorocatechol 1,2-dioxygenase. nih.gov The resulting product, 2,4-dichloro-cis,cis-muconate, is further metabolized through a series of enzymatic reactions that ultimately lead to intermediates of the TCA cycle. nih.gov It is plausible that the degradation of this compound follows a comparable route, likely forming a dihydroxybenzoic acid derivative that is then susceptible to ring fission.

Formation as an Intermediate in the Biodegradation of Related Xenobiotics (e.g., 2,6-dichlorobenzamide)

This compound can be formed as a metabolite during the breakdown of other xenobiotic compounds in the environment. A prominent example is its connection to the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and its primary, persistent metabolite, 2,6-dichlorobenzamide (B151250) (BAM). mst.dknih.govnih.gov

Soil bacteria harboring nitrile hydratase enzymes can transform dichlobenil into BAM. nih.gov While BAM is known for its persistence in soil and groundwater, further transformation can occur. nih.govnih.govresearchgate.net The hydrolysis of the amide group in BAM would lead to the formation of 2,6-dichlorobenzoic acid. Subsequent hydroxylation of 2,6-dichlorobenzoic acid at the para-position would yield this compound. While the complete pathway from BAM to this compound is not fully elucidated in all organisms, the formation of hydroxylated metabolites from chlorinated aromatic compounds is a common microbial strategy. mst.dk For example, studies on the metabolism of BAM in rats identified hydroxylated derivatives like 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide, indicating that hydroxylation is a key metabolic step. mst.dk

| Precursor Xenobiotic | Intermediate | Final Product (in this context) |

| Dichlobenil (2,6-dichlorobenzonitrile) | 2,6-Dichlorobenzamide (BAM) | This compound |

| 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic acid | This compound |

Photolytic and Chemical Degradation in Aquatic and Soil Systems

In addition to microbial processes, abiotic factors such as sunlight can contribute to the degradation of this compound in the environment. Photolytic degradation, or photodegradation, involves the breakdown of a chemical compound by light energy. In aquatic and soil systems, this process can be significant for the transformation of aromatic pollutants.

For many chlorophenolic compounds, photolysis can lead to dechlorination, hydroxylation, and eventual ring cleavage. The presence of photosensitizing substances in natural waters, such as humic acids, can accelerate these reactions. While specific photolysis studies on this compound are limited, the principles governing the photodegradation of other chlorinated aromatic acids suggest that it would be susceptible to this process. For comparison, the degradation of 2,6-dichlorophenol can be initiated by hydroxyl radicals, which can be generated photochemically, leading to dechlorination and the formation of various intermediates. nih.gov

Chemical degradation, aside from photolysis, can also occur. Hydrolysis, the reaction with water, is a potential degradation pathway for some functional groups, although the aromatic ring and its substituents in this compound are generally stable to hydrolysis under typical environmental pH conditions. Oxidation-reduction reactions mediated by minerals in soil and sediment can also play a role in the transformation of chlorinated organic compounds.

Toxicological Implications of Biotransformation Products and Metabolites

The biotransformation of this compound and its precursors can lead to the formation of various metabolites, each with its own toxicological profile. The process of degradation is generally a detoxification pathway, mineralizing a toxic compound into harmless inorganic constituents. However, some intermediate metabolites can be as toxic or even more toxic than the parent compound.

For instance, the precursor to this compound, 2,6-dichlorobenzamide (BAM), is a major environmental concern due to its persistence and contamination of groundwater. nih.gov However, risk assessments have indicated that for organisms in aquatic habitats, the risk quotients for both dichlobenil and BAM are low. nih.gov For humans, even at the highest concentrations of BAM found in groundwater, the margin of safety was considered adequate. nih.gov

Biological Interactions and Molecular Mechanisms of 2,6 Dichloro 4 Hydroxybenzoic Acid

Enzyme Inhibition and Activation Studies

Derivatives of benzoic acid are recognized for their capacity to act as modulators of enzyme activity. For instance, certain complex derivatives have been synthesized and identified as potent inhibitors of the angiotensin-converting enzyme (ACE), with IC50 values in the nanomolar range, demonstrating significant antihypertensive effects in animal studies. nih.gov The fundamental structure of hydroxybenzoic acid serves as a scaffold for designing such inhibitors. nih.gov

Furthermore, enzymes involved in the modification of benzoic acid derivatives, such as 4-hydroxybenzoate (B8730719) 3-hydroxylase, are subjects of study to understand substrate specificity and catalytic mechanisms. nih.gov Research into mutations of these enzymes reveals how structural changes in the enzyme's active site can alter its ability to process analogs of its natural substrate, 4-hydroxybenzoic acid. nih.gov While specific enzyme inhibition or activation studies centered exclusively on 2,6-dichloro-4-hydroxybenzoic acid are not extensively detailed in the reviewed literature, the known interactions of its structural analogs suggest its potential as a modulator of various enzymatic systems. The presence of chloro-substituents on the benzene (B151609) ring would significantly influence its electronic properties and steric profile, likely leading to distinct interactions with enzyme active sites compared to its parent compound, 4-hydroxybenzoic acid.

Interactions with Specific Biological Targets and Pathways

The biological effects of this compound are best understood by examining its influence on specific cellular pathways, including those related to inflammation, microbial growth, and essential metabolic processes like Coenzyme Q biosynthesis.

The parent compound, 4-hydroxybenzoic acid (4-HB), has been shown to exert anti-inflammatory effects by directly targeting the NLRP3 inflammasome. mdpi.com Its mechanism involves suppressing the activation of this multiprotein complex by reducing the production of mitochondrial reactive oxygen species (ROS), which are key triggers for the inflammasome. mdpi.com This inhibition leads to a decrease in the release of pro-inflammatory cytokines such as IL-1β. mdpi.com Additionally, 4-HB can regulate the Myd88 signaling pathway and reduce the mRNA and protein levels of other inflammatory cytokines like IL-4, IL-6, and TNF-α, while increasing levels of the anti-inflammatory cytokine IL-10. mdpi.com

However, the anti-inflammatory activity can be context-dependent, as one study found that while the related protocatechuic acid was an effective anti-inflammatory agent in microglial cells, 4-hydroxybenzoic acid had no effect. nih.gov The introduction of halogen atoms, as in this compound, is a known strategy to enhance the biological activity of compounds. For example, a more complex halogenated hydroxybenzoic acid derivative was found to exhibit potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting pro-inflammatory mediators through the downregulation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) activation. researchgate.net This suggests that this compound may possess distinct and potentially enhanced anti-inflammatory mechanisms compared to its non-halogenated parent molecule.

Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, are known for their antimicrobial properties. globalresearchonline.net Studies on the parent compound, 4-hydroxybenzoic acid, isolated from natural sources like rice hull, have demonstrated its efficacy against a range of microorganisms. nih.gov The antimicrobial activity, measured by the concentration required for 50% inhibition of growth (IC50), shows sensitivity in both gram-positive and some gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of 4-hydroxybenzoic acid

Data derived from studies on various microorganisms, showing the concentration required for 50% inhibition of growth (IC50).

| Microorganism Type | IC50 (µg/mL) | Reference |

|---|---|---|

| Gram-positive and some Gram-negative bacteria | 160 | nih.gov |

While specific mechanistic studies on this compound are not detailed, the antimicrobial action of simple phenolic acids is generally attributed to their ability to disrupt cell membrane integrity, interfere with essential enzyme functions, and alter intracellular pH. The presence of chlorine atoms on the aromatic ring is expected to modify its lipophilicity and electronic character, which could enhance its ability to penetrate microbial cell membranes and interact with intracellular targets, potentially leading to greater antimicrobial potency than the parent 4-hydroxybenzoic acid.

One of the most significant roles of 4-hydroxybenzoic acid (4-HB) in cellular metabolism is serving as the essential precursor for the benzoquinone ring of Coenzyme Q (CoQ). nih.govnih.gov The CoQ biosynthesis pathway involves a series of enzymatic steps, beginning with the prenylation of 4-HB by the enzyme Coq2, followed by multiple hydroxylation, methylation, and decarboxylation reactions to form the final CoQ molecule. nih.govresearchgate.net

Primary CoQ deficiency arises from mutations in the enzymes involved in this biosynthetic pathway. nih.gov A key therapeutic strategy involves using chemical analogs of 4-HB to bypass the specific enzymatic step that is defective. nih.govresearchgate.net These analogs can reactivate endogenous CoQ biosynthesis. nih.gov For instance, other substituted benzoic acids like 2,4-dihydroxybenzoic acid have been shown to effectively rescue defects in the CoQ complex. mdpi.com Given this established principle, this compound represents a chemical analog of the natural precursor and is of scientific interest for its potential to interact with and modulate the CoQ biosynthetic pathway. Its distinct substitutions may influence its recognition and processing by CoQ enzymes, potentially inhibiting the pathway or acting as a bypass agent depending on the specific enzymatic context.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of hydroxybenzoic acid derivatives is intrinsically linked to the number and position of substituent groups on the benzene ring. nih.gov Structure-activity relationship (SAR) studies on various phenolic compounds have provided insights into the chemical features that govern their antioxidant capabilities. nih.gov

Key findings from these studies include:

Hydroxylation: The degree and position of hydroxyl (-OH) groups significantly affect antioxidant activity. For example, 3,5-dihydroxybenzoic acid shows strong activity, whereas the parent 4-hydroxybenzoic acid exhibits poor antiradical activity. nih.gov

Positional Effects: The spatial arrangement of substituents is critical. Compounds with hydroxyl groups in the ortho (positions 2 and 6) and para (position 4) locations, but lacking meta (positions 3 and 5) hydroxyls, were found to be almost inactive as antioxidants. nih.gov

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups at the meta positions, appeared to contribute to antioxidant activity, though less effectively than hydroxyl groups at the same positions. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2,6 Dichloro 4 Hydroxybenzoic Acid

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of 2,6-Dichloro-4-hydroxybenzoic acid, offering high-resolution separation from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively utilized, each with its distinct advantages.

HPLC is a versatile and widely adopted technique for the analysis of polar and non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 or a more polar-embedded stationary phase, which allows for the effective retention and separation of benzoic acid derivatives. unipi.itlongdom.orglongdom.org The mobile phase often consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to optimize separation. longdom.orglongdom.orgekb.eg

Various detection modes can be coupled with HPLC for the sensitive and selective determination of this compound:

UV-Visible (UV-Vis) Detection: This is a common and cost-effective detection method. The aromatic ring and carboxyl group in this compound allow for strong UV absorbance, typically monitored at wavelengths around 230 nm or 280 nm. longdom.orglongdom.orgsemanticscholar.org

Diode Array Detection (DAD): DAD provides full spectral information, which aids in peak identification and purity assessment by comparing the spectra of the analyte to that of a standard. semanticscholar.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with MS or MS/MS provides the highest level of selectivity and sensitivity. vu.edu.au Electrospray ionization (ESI) is a common interface for LC-MS analysis of polar compounds. unipi.itvu.edu.au MS detection allows for the confirmation of the molecular weight of the analyte, while MS/MS provides structural information through fragmentation patterns, enabling unambiguous identification and quantification even at trace levels. vu.edu.au

Below is a table summarizing typical HPLC conditions for the analysis of related hydroxybenzoic acids.

| Parameter | Condition | Reference |

| Column | C18, Polar-Embedded | unipi.itlongdom.orglongdom.org |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | unipi.itlongdom.orglongdom.orgekb.eg |

| Mobile Phase B | Acetonitrile or Methanol | unipi.itlongdom.orglongdom.orgekb.eg |

| Detection | UV (230-280 nm), DAD, ESI-MS/MS | unipi.itlongdom.orglongdom.orgsemanticscholar.orgvu.edu.au |

| Flow Rate | 0.5 - 1.0 mL/min | longdom.orglongdom.org |

| Injection Volume | 5 - 20 µL | ekb.egsemanticscholar.org |

For the analysis of volatile and semi-volatile organic compounds, GC-MS is a powerful technique. thermofisher.com Although this compound itself is not sufficiently volatile for direct GC analysis, it can be readily analyzed after a derivatization step. gcms.cz Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile esters or ethers. gcms.cz Common derivatization reagents include silylating agents (e.g., BSTFA, TMCS) or alkylating agents. gcms.czdrugbank.com

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. drugbank.comnist.gov The separated components are then introduced into the mass spectrometer, which provides sensitive and highly specific detection. thermofisher.com GC-MS is particularly well-suited for trace analysis due to its low detection limits and the ability to perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. thermofisher.com This makes it an invaluable tool for detecting low levels of this compound in environmental samples. thermofisher.comthermofisher.com

The following table outlines a general procedure for GC-MS analysis.

| Step | Description | Reference |

| 1. Sample Extraction | Extraction from the matrix using an appropriate solvent. | researchgate.net |

| 2. Derivatization | Reaction with a derivatizing agent to increase volatility. | gcms.cz |

| 3. GC Separation | Injection into a GC with a capillary column for separation. | drugbank.comnist.gov |

| 4. MS Detection | Detection and quantification using a mass spectrometer. | thermofisher.commdpi.com |

Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. nih.gov For acidic compounds like this compound, capillary zone electrophoresis (CZE) is a suitable mode. researchgate.netscielo.br In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer, and a voltage is applied across the capillary. d-nb.info The separation is based on the charge-to-size ratio of the analytes. nih.gov

The composition and pH of the BGE are critical parameters that can be optimized to achieve the desired separation of a mixture of benzoic acid derivatives. nih.gov Additives such as cyclodextrins can be included in the BGE to enhance the separation of isomers. nih.govresearchgate.net Detection in CE is most commonly performed using UV-Vis absorbance, as the path length for detection is short. researchgate.net Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity. d-nb.info

Spectrophotometric and Electrochemical Detection Methods

While chromatographic and electrophoretic methods are the primary tools for detailed analysis, simpler spectrophotometric methods can be employed for initial screening or for applications where high selectivity is not paramount. These methods are based on the direct measurement of the UV absorbance of this compound in a solution. walshmedicalmedia.com The maximum absorbance wavelength (λmax) for the compound can be determined, and a calibration curve can be constructed to quantify its concentration. walshmedicalmedia.com However, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Electrochemical detection methods, such as those based on voltammetry or amperometry, can also be developed for the detection of this compound. These methods rely on the oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte. While potentially very sensitive, the development of selective electrochemical methods can be challenging due to potential interferences from other electroactive species in the sample.

Method Validation and Application in Complex Matrices (e.g., environmental samples, biological extracts)

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability and accuracy of the results. longdom.org Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. longdom.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. longdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). longdom.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. longdom.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. longdom.org

Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample. longdom.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.org

These validated methods are then applied to the analysis of this compound in a variety of complex matrices. In environmental science, this includes the analysis of soil, sediment, and water samples to monitor for contamination and study its environmental fate. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net In biological studies, these methods are used to analyze extracts from organisms to investigate metabolic pathways and bioaccumulation. nih.govnih.gov

The analysis in complex matrices often requires an initial sample preparation step to extract the analyte and remove interfering substances. researchgate.net Solid-phase extraction (SPE) is a commonly used technique for the cleanup and pre-concentration of analytes from aqueous samples. researchgate.net For soil and sediment samples, solvent extraction techniques are typically employed. semanticscholar.orgresearchgate.net The choice of extraction solvent and cleanup procedure is critical to achieving good recovery and minimizing matrix effects. researchgate.net

Prospective Research Avenues and Future Directions in 2,6 Dichloro 4 Hydroxybenzoic Acid Research

Exploration of Novel Synthetic Routes and Catalytic Approaches

The synthesis of polychlorinated phenolic compounds often involves harsh conditions and can lead to a mixture of isomers. Future research will likely focus on developing more selective, efficient, and sustainable methods for synthesizing 2,6-dichloro-4-hydroxybenzoic acid.

Traditional synthesis of related compounds, such as 3,5-dichloro-4-hydroxybenzoic acid, involves the direct chlorination of a precursor like ethyl 4-hydroxybenzoate (B8730719) with agents such as sulfuryl chloride, followed by saponification. orgsyn.org This process, while effective, can require significant amounts of reagents and energy. orgsyn.org A similar approach could be investigated for the target molecule, but achieving the specific 2,6-dichloro regiochemistry from a 4-hydroxybenzoic acid precursor presents a significant challenge due to the directing effects of the existing functional groups.

Prospective research avenues lie in catalytic and biocatalytic methods. For instance, the development of regioselective catalysts for the chlorination of 4-hydroxybenzoic acid or its esters would be a significant advancement. Furthermore, inspiration can be drawn from the microbial synthesis of the parent compound, 4-hydroxybenzoic acid (4-HBA), from renewable feedstocks like L-tyrosine. nih.gov A whole-cell biocatalysis approach, using an engineered multi-enzyme cascade in a host like Escherichia coli, offers a more environmentally friendly alternative to conventional chemical methods that often require high temperatures and toxic catalysts. nih.gov Exploring engineered microorganisms or isolated enzyme systems capable of regioselective halogenation of a benzoic acid precursor could pave the way for a sustainable production route.

| Synthesis Approach | Description | Potential Advantages | Key Research Challenges |

| Traditional Chemical Synthesis | Direct chlorination of 4-hydroxybenzoic acid precursors using agents like sulfuryl chloride or chlorine gas. orgsyn.orgchemicalbook.com | Established methodology, potentially high throughput. | Low regioselectivity, harsh reaction conditions, use of hazardous reagents, potential for unwanted byproducts. |

| Catalytic Chemical Synthesis | Use of novel catalysts (e.g., transition metal complexes, zeolites) to direct the chlorination to the 2 and 6 positions. | Improved selectivity, potentially milder conditions, catalyst recyclability. | Catalyst design and synthesis, overcoming deactivation, cost of novel catalysts. |

| Biocatalysis / Microbial Synthesis | Engineering metabolic pathways in microorganisms to produce the target compound from simple, renewable feedstocks. nih.gov | Environmentally benign, mild conditions (ambient temperature/pressure), high specificity. | Pathway engineering complexity, low yields, product toxicity to the microbe, complex purification. |

Design and Synthesis of Advanced Functional Derivatives

The structure of this compound is an ideal platform for creating advanced functional derivatives with tailored properties. The carboxylic acid and hydroxyl groups, along with the chlorinated benzene (B151609) ring, provide multiple sites for chemical modification.

Metabolic engineering also presents a forward-looking approach to generating novel derivatives, as has been demonstrated for the 4-HBA scaffold. This could lead to a diverse library of compounds for screening in various applications, from pharmaceuticals to polymers.

In-depth Mechanistic Studies of Biological Interactions

While the specific biological activities of this compound are not extensively documented, its parent compound, p-hydroxybenzoic acid (PHBA), and its derivatives are known to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and antiviral activities. semanticscholar.orgppor.azglobalresearchonline.netresearchgate.net This provides a strong rationale for future in-depth mechanistic studies on the chlorinated analog.

A key research direction will be to elucidate how the addition of two chlorine atoms at the ortho positions modifies the biological profile of the parent molecule. Chlorine atoms can alter the compound's lipophilicity, electronic properties, and steric profile, which in turn affects its ability to interact with biological targets like enzymes and receptors.

Future studies should employ a battery of assays to build a comprehensive activity profile. This could include:

Antioxidant assays: Evaluating its capacity to scavenge radicals using methods like DPPH, ABTS, FRAP, and CUPRAC. semanticscholar.org

Antimicrobial screening: Testing against a panel of pathogenic bacteria and fungi. globalresearchonline.net

Cytotoxicity studies: Assessing its effect on various cancer cell lines. semanticscholar.org

Enzyme inhibition assays: Investigating its potential as an inhibitor of specific enzymes implicated in disease, building on the knowledge that other phenolic acids have such properties.

These experimental studies, coupled with computational methods like quantum chemical DFT analysis, can provide a deep understanding of the structure-activity relationship (SAR), explaining how factors like electronic charge distribution and molecular geometry influence biological function. semanticscholar.org

Development of Sustainable Remediation Technologies for Environmental Contamination

The widespread use of chlorinated organic compounds in industry and agriculture can lead to environmental contamination. researchgate.net While this compound is not a widespread pollutant, the development of its applications could necessitate technologies for its removal from water and soil. Future research should proactively explore sustainable remediation strategies.

Two promising avenues are microbial degradation and catalytic hydrodechlorination.

Microbial Degradation: Numerous bacterial strains have been isolated that can mineralize various chlorobenzoic acids. nih.gov For example, Pseudomonas stutzeri has been shown to degrade 2,5-dichlorobenzoic acid in soil columns. nih.gov Research could focus on isolating or engineering microbes capable of using this compound as a carbon source. The degradation pathways often involve dioxygenase enzymes that catalyze the initial attack on the aromatic ring, leading to dechlorination and eventual entry into central metabolic pathways. researchgate.netnih.gov

Catalytic Hydrodechlorination (HDC): This chemical method uses a catalyst, typically a noble metal like palladium (Pd) supported on a material like activated carbon or alumina, to replace chlorine atoms with hydrogen. rsc.orgnih.gov HDC is considered a safe and effective method for treating chlorinated pollutants. rsc.org Bimetallic catalysts, such as Pd-Fe, have shown excellent activity and stability for the dechlorination of related compounds like 4-chlorophenol. nih.gov Future work could involve developing and optimizing specific catalysts for the complete dechlorination of this compound under mild conditions. A modern approach combines sorption on materials like activated carbon with subsequent biological degradation of the captured contaminants. youtube.com

| Remediation Technology | Mechanism | Potential Advantages | Key Research Challenges |

| Microbial Degradation | Bacteria use the compound as a food source, breaking it down into harmless products like CO₂, water, and chloride ions. nih.gov | Cost-effective, sustainable, complete mineralization is possible. | Slow process, requires specific microbial strains, sensitive to environmental conditions (pH, temp). |

| Catalytic Hydrodechlorination | A heterogeneous catalyst (e.g., Pd/C) and a hydrogen source are used to replace C-Cl bonds with C-H bonds. rsc.orgnih.gov | Fast and efficient, can treat high concentrations, not dependent on microbial viability. | Catalyst cost (especially noble metals), potential for catalyst poisoning, requires hydrogen source. |

Application in Materials Science and Supramolecular Chemistry